Cas no 2199389-10-9 ((R)-4-Benzylmorpholine-2-carbonitrile)

(R)-4-Benzylmorpholine-2-carbonitrile 化学的及び物理的性質
名前と識別子
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- (R)-4-Benzylmorpholine-2-carbonitrile
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- インチ: 1S/C12H14N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m0/s1
- InChIKey: NAWYNSSXFPEQKE-LBPRGKRZSA-N
- ほほえんだ: O1CCN(CC2C=CC=CC=2)C[C@@H]1C#N
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 36.3
(R)-4-Benzylmorpholine-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B410904-2.5mg |
(R)-4-Benzylmorpholine-2-carbonitrile |
2199389-10-9 | 2.5mg |
$ 184.00 | 2023-04-18 | ||
TRC | B410904-10mg |
(R)-4-Benzylmorpholine-2-carbonitrile |
2199389-10-9 | 10mg |
$ 701.00 | 2023-04-18 | ||
TRC | B410904-25mg |
(R)-4-Benzylmorpholine-2-carbonitrile |
2199389-10-9 | 25mg |
$ 1453.00 | 2023-04-18 |
(R)-4-Benzylmorpholine-2-carbonitrile 関連文献
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
(R)-4-Benzylmorpholine-2-carbonitrileに関する追加情報
(R)-4-Benzylmorpholine-2-carbonitrile: A Comprehensive Overview
The compound with CAS No 2199389-10-9, commonly referred to as (R)-4-Benzylmorpholine-2-carbonitrile, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into its chemical structure, synthesis methods, physical and chemical properties, and its role in contemporary research.
Chemical Structure and Synthesis
(R)-4-Benzylmorpholine-2-carbonitrile is a bicyclic compound that combines a morpholine ring with a benzyl group and a cyano substituent. The morpholine ring is a six-membered ring containing one oxygen atom and one nitrogen atom, while the benzyl group adds aromaticity to the molecule. The cyano group (-CN) introduces electron-withdrawing properties, enhancing the compound's reactivity in certain chemical reactions.
The synthesis of (R)-4-Benzylmorpholine-2-carbonitrile involves a series of carefully planned steps. One common approach is the nucleophilic substitution reaction, where the cyano group is introduced into the morpholine ring. The stereochemistry of the molecule is crucial, as the (R) configuration determines its biological activity and selectivity in pharmaceutical applications.
Physical and Chemical Properties
Understanding the physical and chemical properties of (R)-4-Benzylmorpholine-2-carbonitrile is essential for its application in various fields. The compound has a molecular weight of approximately 235 g/mol and a melting point around 150°C. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in organic synthesis reactions.
The compound exhibits moderate stability under normal conditions but can undergo degradation under harsh conditions such as strong acids or bases. Its UV-Vis spectrum shows absorption bands in the range of 250-300 nm, indicating its potential use in photoredox catalysis.
Applications in Pharmaceutical Research
(R)-4-Benzylmorpholine-2-carbonitrile has found significant applications in pharmaceutical research due to its unique properties. The compound serves as a valuable intermediate in the synthesis of various bioactive molecules, including antiviral agents and anticancer drugs. Its ability to act as a chiral auxiliary has made it indispensable in asymmetric synthesis.
Recent studies have highlighted its potential as a building block for developing novel drug candidates. For instance, researchers have utilized this compound to synthesize inhibitors for protein kinases, which are key targets in cancer therapy. The stereochemistry of the molecule plays a pivotal role in determining its biological activity, making it a valuable tool in medicinal chemistry.
Advances in Synthesis Techniques
The field of organic synthesis has witnessed remarkable advancements over the past decade, and (R)-4-Benzylmorpholine-2-carbonitrile has been at the forefront of these developments. Modern techniques such as catalytic asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric excess.
Green chemistry principles have also influenced the synthesis of this compound. Researchers have developed environmentally friendly methods that minimize waste and reduce energy consumption. For example, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining product quality.
Safety Considerations
While (R)-4-Benzylmorpholine-2-carbonitrile is not classified as a hazardous material under normal conditions, proper handling procedures should be followed to ensure safety. It is advisable to wear protective equipment such as gloves and goggles when working with this compound. Storage should be done in accordance with standard laboratory practices to prevent contamination or degradation.
Conclusion
(R)-4-Benzylmorpholine-2-carbonitrile (CAS No 2199389-10-9) stands out as a versatile molecule with wide-ranging applications in organic chemistry and pharmaceutical research. Its unique structure, coupled with advanced synthesis techniques, positions it as an invaluable tool for developing novel compounds with therapeutic potential.
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